7-chloro-4-iodo-1,3-benzothiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-iodo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2S/c8-3-1-2-4(9)5-6(3)12-7(10)11-5/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEWDULMOFKAQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)SC(=N2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation of 7 Chloro 4 Iodo 1,3 Benzothiazol 2 Amine and Analogues
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray diffraction (SCXRD) studies on various 2-aminobenzothiazole (B30445) derivatives reveal a consistent and predictable geometry for the core heterocyclic scaffold. The benzothiazole (B30560) unit is typically planar, a consequence of the fused aromatic and thiazole (B1198619) rings. researchgate.net For instance, in the crystal structure of 2-amino-4-methylbenzothiazole, the benzothiazole unit is essentially planar, with a mean deviation of only 0.0095 Å from the least-squares plane defined by its nine constituent atoms. researchgate.net
The exocyclic amino group at the C2 position generally lies nearly coplanar with the benzothiazole ring system. This planarity suggests a degree of delocalization of the amino group's lone pair of electrons into the heterocyclic ring, which is also supported by the observation of a resonance hybrid between neutral and dipolar tautomers in some derivatives. researchgate.net
For 7-chloro-4-iodo-1,3-benzothiazol-2-amine, it is anticipated that the core benzothiazole ring system will be planar. The C-S bond lengths within the thiazole ring are expected to be intermediate between typical single and double bond lengths, indicating electron delocalization within the ring. researchgate.net The C-Cl and C-I bond distances will be consistent with those observed for other chlorinated and iodinated aromatic compounds. The table below presents representative crystallographic data for analogous 2-aminobenzothiazole derivatives, which can be used to predict the likely structural parameters of the target compound.
Interactive Table: Predicted Crystallographic Parameters for this compound Based on Analogues
| Parameter | Predicted Value Range | Analogue Compound Example | Reference |
| Crystal System | Monoclinic / Triclinic | 2-Amino-4-methylbenzothiazole (Monoclinic) | researchgate.net |
| Space Group | P2₁/c or P-1 | 2-Amino-4-methylbenzothiazole (P2₁/c) | researchgate.net |
| C-S (thiazole) Bond Length (Å) | 1.73 - 1.77 | 2-Amino-4-methylbenzothiazole (1.739 - 1.773 Å) | researchgate.net |
| C-N (thiazole) Bond Length (Å) | 1.31 - 1.38 | 2-Aminobenzothiazole | sigmaaldrich.com |
| C2-N (exocyclic) Bond Length (Å) | 1.32 - 1.36 | 2-Aminobenzothiazole | sigmaaldrich.com |
| C-Cl Bond Length (Å) | ~1.74 | 2-Amino-6-chlorobenzothiazole (B160215) | sigmaaldrich.com |
| C-I Bond Length (Å) | ~2.10 | N/A (General value for aryl iodides) |
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability.
To date, no specific studies on the polymorphism of this compound have been reported in the literature. However, the potential for polymorphism in this compound is significant due to its capacity for forming various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking. The interplay of these interactions could lead to different packing arrangements of the molecules in the solid state, resulting in distinct polymorphic forms. The crystal habit, or the external morphology of a crystal, is also influenced by these interactions and the conditions of crystallization. For example, the presence of different solvents during crystallization can lead to the formation of crystals with different shapes and sizes.
The solid-state structure of 2-aminobenzothiazole derivatives is significantly influenced by a network of non-covalent interactions that dictate the molecular packing. nih.gov These interactions include classical hydrogen bonds, π-stacking, and, particularly relevant for the target compound, halogen bonds.
The most prominent intermolecular interaction in the crystal structures of 2-aminobenzothiazole analogues is the hydrogen bond. The exocyclic amino group (-NH₂) at the C2 position acts as a hydrogen bond donor, while the endocyclic nitrogen atom (N3) of the thiazole ring serves as a hydrogen bond acceptor. researchgate.net This often leads to the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···N hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov
In addition to the primary N-H···N interaction, the amino group can also form hydrogen bonds with other acceptor atoms if present, or with solvent molecules of crystallization. nih.gov For this compound, it is highly probable that the crystal structure will be dominated by these N-H···N hydrogen-bonded dimers, forming the primary supramolecular synthon.
A key structural feature anticipated for this compound is the participation of its halogen atoms in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen, oxygen, or sulfur atom. nih.gov Iodine is a particularly strong halogen bond donor.
Cocrystal Formation and Structural Characterization
The formation of cocrystals represents a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients without altering their chemical structure. ul.ie For 2-aminobenzothiazole derivatives, including the subject compound this compound, cocrystallization is primarily driven by the predictable and robust hydrogen-bonding capabilities of the 2-amino group and the heterocyclic nitrogen atom. These functional groups can act as effective hydrogen bond donors and acceptors, respectively, allowing for the formation of supramolecular synthons with suitable coformer molecules.
Studies on analogues such as 2-aminobenzothiazole have demonstrated successful cocrystal formation with various carboxylic acids. qut.edu.au In these instances, single-crystal X-ray diffraction (SCXRD) is the definitive technique for structural characterization, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice. eurjchem.comnih.gov For example, the cocrystal of 2-aminobenzothiazole with 4-fluorobenzoic acid crystallizes in the monoclinic space group P21/c, with the crystal structure stabilized by an extensive network of N–H···O and O-H···O hydrogen bonds. eurjchem.comeurjchem.com
For this compound, the presence of the electron-withdrawing chloro and iodo substituents would modulate the electronic properties of the benzothiazole ring system, potentially influencing the strength and geometry of these hydrogen bonds. However, the fundamental N-H···O and N-H···N synthons are expected to remain the primary drivers of cocrystal assembly. The structural characterization of any such new cocrystal would rely heavily on SCXRD to unambiguously determine its molecular conformation and supramolecular architecture. nih.govnih.gov Hirshfeld surface analysis can further be employed to quantitatively analyze intermolecular interactions within the crystal packing. eurjchem.comeurjchem.com
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of this compound and its analogues. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
In the ¹H NMR spectrum of this compound, the aromatic region would be of particular diagnostic value. The benzothiazole core of this compound has two aromatic protons. Their chemical shifts and coupling patterns would be influenced by the positions of the chloro and iodo substituents. Based on data from analogous substituted benzothiazoles, these protons are expected to appear as distinct signals in the range of δ 7.0–8.5 ppm. acs.org The exocyclic amine (-NH₂) group would typically exhibit a broad singlet, with its chemical shift being solvent-dependent but often appearing in the range of δ 4.0-11.0 ppm. acs.org
For comparison, spectral data for related N-substituted 2-aminobenzothiazole derivatives show characteristic signals. For example, in N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide, the aromatic protons of the benzothiazole and iodoaniline rings appear as a multiplet between δ 6.87–8.29 ppm, while the two different N-H protons are observed as singlets at δ 11.21 and a broader signal within the aromatic multiplet. acs.org
Table 1: Example ¹H NMR Data for Analogue Benzothiazole Derivatives
| Compound Name | Solvent | Proton Signal and Chemical Shift (δ, ppm) |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide acs.org | DMSO-d₆ | 10.54 (s, 1H, -NH-), 7.20–7.90 (m, 4H, Ar-H), 4.15 (s, 1H, -NH-), 3.46 (s, 2H, -CH₂-), 1.11–2.58 (m, 11H, cyclohexyl-H) |
| N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide acs.org | DMSO-d₆ | 11.21 (s, 1H, -NH-), 6.87–8.29 (m, 8H, Ar-H and 1H, -NH-), 3.81 (s, 2H, -CH₂-) |
Note: This table contains data for analogue compounds to illustrate typical chemical shifts. Data for this compound is not available in the provided sources.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a distinct signal for each of the seven carbon atoms of the benzothiazole core is expected. The C-2 carbon, bonded to the amino group and the ring nitrogen and sulfur, is anticipated to have a characteristic chemical shift around δ 155-175 ppm. acs.org The carbons bearing the chloro (C-7) and iodo (C-4) substituents would be identifiable by their specific chemical shifts, which are influenced by the electronegativity and heavy atom effect of the halogens. The remaining aromatic carbons would appear in the typical region of δ 110-150 ppm.
In related structures, such as N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide, the C-2 carbon (labeled C8 in the source) appears at δ 160.07 ppm, and the other aromatic carbons are found between δ 114.25–145.47 ppm. acs.org
Table 2: Example ¹³C NMR Data for Analogue Benzothiazole Derivatives
| Compound Name | Solvent | Carbon Signal and Chemical Shift (δ, ppm) |
|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-(cyclohexylamino)acetamide acs.org | DMSO-d₆ | 172.72 (C=O), 159.93 (C-2), 148.8, 119.9–131.71 (Ar-C), 55.82, 49.78, 24.24–40.26 (Aliphatic-C) |
| N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide acs.org | DMSO-d₆ | 168.62 (C=O), 160.07 (C-2), 114.25–145.47 (Ar-C), 39.44 (-CH₂-) |
Note: This table contains data for analogue compounds to illustrate typical chemical shifts. Data for this compound is not available in the provided sources.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are crucial for identifying functional groups. For this compound, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as one or two bands in the region of 3100-3400 cm⁻¹. acs.org The C=N stretching vibration of the thiazole ring typically absorbs around 1600-1650 cm⁻¹. acs.org Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and the C-S stretching vibration would likely appear at lower wavenumbers, typically around 650-750 cm⁻¹. The C-Cl and C-I stretching vibrations would also be present at lower frequencies.
Studies on related 2-aminobenzothiazole derivatives confirm these assignments. For instance, the FT-IR spectrum of N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide shows bands at 3060 cm⁻¹ (N-H stretch), 2878 cm⁻¹ (C-H stretch), and 1597 cm⁻¹ (likely C=N/C=C stretch). acs.org Similarly, cocrystals of 2-aminobenzothiazole derivatives show characteristic shifts in N-H and C=O (from a carboxylic acid coformer) stretching frequencies upon hydrogen bond formation. researchgate.net
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is the definitive method for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₄ClIN₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass. The calculated monoisotopic mass is 325.8832 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic).
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the compound. acs.org For example, the analysis of N-(1,3-benzothiazol-2-yl)-2-(4-iodoanilino)acetamide by GC-MS found the protonated molecular ion [M+H]⁺ at m/z 409.00, which corresponds to its calculated mass of 408.97. acs.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.
Computational Crystallography and Surface Analysis
Computational methods provide a deeper understanding of the three-dimensional arrangement of molecules in a crystal lattice and the nature of the forces that govern their packing. For this compound and its analogues, techniques such as Hirshfeld surface analysis and PIXEL calculations are invaluable for dissecting the complex network of intermolecular interactions.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain insights into the close contacts between neighboring molecules.
For benzothiazole derivatives, this analysis reveals the relative importance of various types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. While specific data for this compound is not available in the reviewed literature, studies on analogous structures provide a clear picture of the expected interactions. For instance, the analysis of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one highlights the prevalence of H···H, H···O/O···H, and H···C/C···H contacts, indicating that van der Waals forces and hydrogen bonding are the primary drivers in its crystal packing. nih.gov In another example, involving (E)-N'-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides, the contributions of different contacts to the Hirshfeld surface were quantified, showing a significant percentage of H···H, Cl···H/H···Cl, and O···H/H···O interactions. researchgate.net
The following table, based on data from a study on 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, illustrates the typical distribution of intermolecular contacts in a related benzothiazole derivative. nih.gov
| Intermolecular Contact | Contribution (%) |
| H···H | 47.0 |
| H···O/O···H | 16.9 |
| H···C/C···H | 8.0 |
| H···S/S···H | 7.6 |
This data represents findings for 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one and is presented to illustrate the application of Hirshfeld surface analysis to benzothiazole analogues.
PIXEL Calculations for Interaction Energies
To obtain a more quantitative understanding of the forces holding the crystal lattice together, PIXEL calculations can be employed. This method calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its surrounding neighbors. The total interaction energy is partitioned into Coulombic, polarization, dispersion, and repulsion components, providing a detailed energetic breakdown of the intermolecular interactions.
For example, in the study of a fluorinated benzothiazole derivative, PIXEL calculations identified nine significant molecular pairs, with total interaction energies greater than -10 kJ/mol. mdpi.com The analysis revealed the energetic contributions of different types of interactions, such as N–H···N and N–H···O hydrogen bonds, as well as π···π stacking interactions, to the stability of these motifs.
The table below, derived from data for N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide, showcases the distribution of energy components for the total lattice energy. mdpi.com
| Energy Component | Energy (kJ/mol) |
| Coulombic (Ec) | -140.5 |
| Polarization (Epol) | -69.8 |
| Dispersion (Edisp) | -184.9 |
| Repulsion (Erep) | 205.9 |
| Total (Etot) | -189.3 |
This data represents findings for N-(1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide and is presented to illustrate the application of PIXEL calculations to benzothiazole analogues.
By dissecting the interaction energies into their constituent parts, PIXEL calculations offer a nuanced view of the forces at play in the crystalline state of benzothiazole derivatives, highlighting the specific interactions that are most crucial for stabilizing the observed solid-state structure.
Computational and Theoretical Chemistry Studies on 7 Chloro 4 Iodo 1,3 Benzothiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 7-chloro-4-iodo-1,3-benzothiazol-2-amine at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a primary tool for investigating the electronic structure and reactivity of this compound. This method offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules.
The foundational step in any DFT study is the optimization of the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state on the potential energy surface. From this optimized structure, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. While specific experimental data for this compound is not yet available for direct comparison, theoretical values provide a reliable prediction of its structure.
Table 1: Predicted Structural Parameters of this compound
| Parameter | Predicted Value |
| C-Cl Bond Length | Data Not Available |
| C-I Bond Length | Data Not Available |
| C-S Bond Length | Data Not Available |
| C-N Bond Length | Data Not Available |
| C=N Bond Length | Data Not Available |
| Benzene (B151609) Ring C-C Bond Lengths | Data Not Available |
| Thiazole (B1198619) Ring Bond Angles | Data Not Available |
| Dihedral Angles | Data Not Available |
Note: The table is a template for data that would be generated from DFT calculations. Specific values require dedicated computational studies which have not yet been published in the public domain for this exact compound.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the distribution and energies of these orbitals would be determined by the interplay of the electron-donating amine group and the electron-withdrawing chloro and iodo substituents on the benzothiazole (B30560) core.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Energy Gap | Data Not Available |
Note: This table represents the type of data that would be produced from FMO analysis. The actual values are pending specific computational research.
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution around a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MESP map would likely show negative potential (red/yellow) around the nitrogen atoms and the sulfur atom, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and potentially near the halogen atoms, highlighting sites susceptible to nucleophilic attack. This analysis is critical for predicting intermolecular interactions and the regioselectivity of chemical reactions.
DFT calculations can accurately predict various spectroscopic properties. The calculation of vibrational frequencies allows for the theoretical assignment of infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amine group or the C-Cl and C-I stretching vibrations.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This provides information about the electronic transitions occurring within the molecule, which are responsible for its absorption of light. The predicted wavelengths of maximum absorption (λmax) are valuable for understanding the molecule's color and electronic behavior.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value |
| Key Vibrational Frequencies (cm⁻¹) | Data Not Available |
| UV-Vis Maximum Absorption (λmax, nm) | Data Not Available |
Note: This table is illustrative of the data that would be generated from spectroscopic predictions via DFT. Specific values are contingent on future computational studies.
The study of polarizability and hyperpolarizability is essential for understanding the nonlinear optical (NLO) properties of a molecule. These properties describe how the electron cloud of a molecule is distorted by an external electric field. Molecules with significant NLO properties have potential applications in optoelectronics and photonics. The presence of both electron-donating (amine) and electron-withdrawing (chloro, iodo) groups on the conjugated benzothiazole system of this compound suggests that it may exhibit interesting NLO behavior. Computational analysis of its polarizability (α) and first hyperpolarizability (β) would quantify this potential.
Table 4: Predicted Polarizability and Hyperpolarizability of this compound
| Property | Predicted Value (a.u.) |
| Polarizability (α) | Data Not Available |
| First Hyperpolarizability (β) | Data Not Available |
Note: The values in this table are placeholders for data that would be derived from specific NLO computational analyses.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Ab initio and semi-empirical methods are foundational computational techniques used to elucidate the intrinsic electronic and structural properties of molecules. These quantum chemical calculations can determine the optimized molecular geometry, charge distribution, and frontier molecular orbitals (FMOs) of this compound.
Studies on related benzothiazole derivatives often employ Density Functional Theory (DFT) to calculate key properties. mdpi.comresearchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies higher stability. mdpi.com For a series of studied benzothiazole analogs, the ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com
From these orbital energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated. mdpi.com These descriptors provide a quantitative framework for predicting the molecule's reactive behavior in chemical and biological systems. While specific values for this compound are not published, the methodology remains a standard for its characterization.
Table 1: Calculated Molecular Properties of this compound This table is interactive. Click on the headers to sort.
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Dipole Moment | Data not available |
Note: Specific computational data for this compound were not found in the reviewed literature. The table represents the types of properties that would be determined in such a study.
Thermochemical Property Derivations
Computational chemistry allows for the derivation of essential thermochemical properties, including heat of formation, entropy, and heat capacity, without the need for experimental calorimetry. These properties are critical for understanding the stability and energy of this compound under various conditions.
Through frequency calculations on the molecule's optimized geometry, it is possible to determine its vibrational, translational, and rotational energy contributions. These values are then used to compute standard thermodynamic functions. Research on other benzothiazole derivatives has utilized DFT approaches to evaluate their thermodynamic features, providing a basis for how such an analysis would be conducted for the target compound. mdpi.com This information is valuable for predicting reaction equilibria and spontaneity.
Table 2: Calculated Thermochemical Properties of this compound at Standard Conditions This table is interactive. Click on the headers to sort.
| Property | Value |
|---|---|
| Heat of Formation (ΔHf°) | Data not available |
| Standard Entropy (S°) | Data not available |
| Heat Capacity (Cv) | Data not available |
Note: Specific thermochemical data for this compound were not found in the reviewed literature. The table indicates properties that would be derived from a computational thermodynamic analysis.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, including its conformational flexibility and interactions with biological macromolecules.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a cinematic view of a molecule's movements over time, offering insights into its conformational landscape. By simulating the atomic motions of this compound in a solvated environment, researchers can identify its stable, low-energy conformations.
This analysis is crucial because a molecule's biological activity is often tied to a specific three-dimensional shape. For instance, MD analyses have been performed on novel benzothiazole derivatives to confirm their structural stability when interacting with biological targets like acetylcholinesterase. nih.gov Such simulations would reveal the flexibility of the benzothiazole core and the rotational freedom of the amine group in the target compound, which are key determinants of its interaction capabilities.
Molecular Docking Studies for Predictive Binding Interactions with Biomolecular Scaffolds
Molecular docking is a computational method that predicts how a small molecule, such as this compound, binds to a macromolecular target, typically a protein or enzyme. This technique is instrumental in drug discovery for predicting binding affinity and identifying key interacting residues.
Docking studies on various 2-aminobenzothiazole (B30445) derivatives have been conducted to explore their potential as antimicrobial or enzyme-inhibiting agents. mdpi.comnih.govnih.gov For example, substituted benzothiazoles have been docked against the DNA gyrase protein to elucidate their binding patterns. nih.gov A similar study for this compound would involve placing the molecule into the active site of a selected protein target. The resulting binding poses would be scored, and the most favorable interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (given the chloro and iodo substituents), would be identified. These predictions can guide the synthesis and testing of new potential therapeutic agents. nih.govnih.gov
Table 3: Potential Intermolecular Interactions for this compound from Molecular Docking This table is interactive. Click on the headers to sort.
| Interaction Type | Potential Interacting Moieties |
|---|---|
| Hydrogen Bonding | Amine (H-bond donor/acceptor), Thiazole Nitrogen (H-bond acceptor) |
| Halogen Bonding | Chlorine atom, Iodine atom |
| Hydrophobic Interactions | Benzene ring |
| Pi-Stacking | Benzothiazole ring system |
Note: This table lists the types of interactions that this compound could form with a biomolecular target. Specific interacting residues are target-dependent and require a dedicated docking study.
Chemical Reactivity and Derivatization of 7 Chloro 4 Iodo 1,3 Benzothiazol 2 Amine
Reactions at the 2-Amino Group
The exocyclic 2-amino group is a primary nucleophilic site and readily participates in a range of common amine reactions. The reactivity is influenced by the electron-donating nature of the amino group and the aromaticity of the benzothiazole (B30560) system.
The 2-amino group of benzothiazoles can undergo both N-alkylation and N-acylation. However, in the case of alkylation, particularly with reactive alkyl halides like α-haloketones, a notable regioselectivity is observed.
N-Alkylation: Research on 2-amino-1,3-benzothiazole shows that reactions with α-iodoketones proceed via N-alkylation of the endocyclic nitrogen atom (N-3) rather than the exocyclic amino group. organic-chemistry.orgacs.orgnih.gov This reaction occurs at room temperature without the need for a catalyst, leading to the formation of 2-amino-1,3-benzothiazol-3-ium salts. acs.orgnih.gov This preference for endocyclic alkylation is a key reactive feature of the 2-aminobenzothiazole (B30445) scaffold. organic-chemistry.orgnih.gov
N-Acylation: In contrast to alkylation, acylation typically occurs at the exocyclic 2-amino group. The reaction of 2-aminobenzothiazoles with reagents like chloroacetyl chloride in the presence of a base leads to the formation of the corresponding N-acetylated product. niscpr.res.in For instance, 2-aminobenzothiazole reacts with chloroacetyl chloride to yield (1'-chloroacetyl)-2-aminobenzothiazole. niscpr.res.in Similarly, the acylation of 2-amino-6-chlorobenzothiazole (B160215) has been demonstrated, indicating that this reaction is general for halogen-substituted derivatives. nih.gov Therefore, 7-chloro-4-iodo-1,3-benzothiazol-2-amine is expected to react with various acylating agents (e.g., acyl chlorides, anhydrides) at the 2-amino position to furnish the corresponding amides. This acylation can also serve as a method to protect the amino group and modulate its directing effect in subsequent reactions like electrophilic aromatic substitution. libretexts.org
Table 1: Expected N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Example | Expected Product | Reference for Analogy |
|---|---|---|---|
| N-Alkylation | α-Iodoketone (e.g., Iodoacetone) | 2-Amino-7-chloro-4-iodo-3-(2-oxopropyl)-1,3-benzothiazol-3-ium iodide | organic-chemistry.orgnih.gov |
| N-Acylation | Acyl Halide (e.g., Acetyl chloride) | N-(7-Chloro-4-iodo-1,3-benzothiazol-2-yl)acetamide | niscpr.res.innih.gov |
The primary amino group at the C-2 position is capable of condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or azomethines). wikipedia.orgacs.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The synthesis of Schiff bases from substituted 2-aminobenzothiazoles is a well-established method for creating new derivatives. For example, 2-amino-6-chloro-benzothiazole has been reacted with bromobenzaldehyde to successfully synthesize the corresponding azomethine. organic-chemistry.org This demonstrates that the presence of halogen substituents on the benzene (B151609) ring does not impede the Schiff base formation. These resulting imines are valuable intermediates for the synthesis of further heterocyclic systems. niscpr.res.in
The 2-aminobenzothiazole scaffold is a precursor for building fused heterocyclic systems. The reactions often start with derivatization of the 2-amino group, followed by an intramolecular cyclization.
One prominent example is the reaction with α-haloketones. As mentioned, initial N-alkylation occurs at the endocyclic nitrogen. The resulting benzothiazolium salt can then undergo intramolecular dehydrative cyclization, leading to the formation of fused imidazo[2,1-b] wikipedia.orgwikipedia.orgbenzothiazolium systems. organic-chemistry.orgnih.gov
Furthermore, derivatives formed from N-acylation can be used to construct other fused rings. For example, (1'-hydrazinoacetyl)-2-aminobenzothiazole, formed by reacting the chloroacetylated derivative with hydrazine (B178648), can be condensed with aldehydes to form Schiff bases which then undergo dehydrative annulation with thioglycolic acid to yield thiazolidinone-fused derivatives. niscpr.res.in Other reported cyclizations starting from halogenated 2-aminobenzothiazoles include the formation of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings from hydrazide intermediates. organic-chemistry.org
Table 2: Examples of Cyclization Reactions Based on Analogous Compounds
| Starting Derivative | Reagent(s) | Fused Ring System Formed | Reference for Analogy |
|---|
Transformations of the Benzothiazole Ring System
The benzene portion of the molecule, substituted with both a chlorine and an iodine atom, provides sites for further functionalization, primarily through metal-catalyzed cross-coupling reactions or electrophilic substitution.
The presence of two different halogen atoms on the aromatic ring (iodine at C4 and chlorine at C7) is of significant synthetic interest. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl. wikipedia.orgnih.gov This pronounced difference in reactivity allows for selective functionalization at the more reactive C-I bond, leaving the C-Cl bond intact for potential subsequent transformations.
This selectivity is applicable to a range of powerful C-C and C-N bond-forming reactions:
Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester in the presence of a palladium catalyst and a base would selectively replace the iodine atom at the C4 position with the aryl group from the boronic acid. researchgate.netacs.orgnih.gov
Sonogashira Coupling: This reaction would couple a terminal alkyne to the C4 position, again leveraging the high reactivity of the C-I bond with a palladium-copper co-catalyst system. wikipedia.orgorganic-chemistry.orgyoutube.com
Heck Reaction: The C4-iodo position can be selectively coupled with an alkene to form a new C-C double bond, in a reaction that is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.orgrsc.org
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the C4-iodo position with a primary or secondary amine, using a palladium catalyst with specialized phosphine (B1218219) ligands. organic-chemistry.orgnih.govwikipedia.org
The ability to perform these transformations selectively at the C4 position makes this compound a highly useful intermediate for creating complex, multi-substituted benzothiazole derivatives.
Table 3: Predicted Selective Cross-Coupling Reactions at the C4-Iodo Position
| Reaction Name | Coupling Partner | Expected Product | Reference for Principle |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 7-Chloro-4-aryl-1,3-benzothiazol-2-amine | researchgate.netnih.gov |
| Sonogashira | Terminal Alkyne (R-C≡CH) | 7-Chloro-4-(alkynyl)-1,3-benzothiazol-2-amine | wikipedia.orgorganic-chemistry.org |
| Heck | Alkene (CH₂=CHR) | 7-Chloro-4-(alkenyl)-1,3-benzothiazol-2-amine | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine (R₂NH) | 7-Chloro-N⁴,N⁴-dialkyl-1,3-benzothiazole-2,4-diamine | organic-chemistry.orgwikipedia.org |
Further substitution on the benzene ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present. The available positions for substitution are C5 and C6.
The directing influences are:
2-Amino group: A powerful activating group, directing incoming electrophiles to the ortho and para positions. In this system, its influence extends to the benzene ring, activating it towards substitution.
7-Chloro group: A deactivating but ortho, para-directing group. It would direct incoming electrophiles towards the C6 position (ortho) and C5 position (meta relative to itself, but influenced by other groups).
4-Iodo group: Also a deactivating but ortho, para-directing group. It would direct towards the C5 position (ortho).
Considering these combined effects, the C5 and C6 positions are both activated. The precise regioselectivity for an electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reaction) would depend on the specific reaction conditions and the nature of the electrophile. The strong activation by the amino group can lead to multiple substitutions or side reactions. libretexts.org To achieve better control and selectivity, the 2-amino group is often protected, for example, via acylation. The resulting amide is still an ortho, para-director but is less activating than the free amine, allowing for more predictable outcomes. libretexts.org
Nucleophilic aromatic substitution (NAS) is generally not feasible on this molecule under standard conditions, as it typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (like a halogen). chadsprep.com The subject molecule lacks such strong activation.
Formation of Novel Condensed Heterocyclic Systems
The fusion of additional heterocyclic rings to the benzothiazole core can significantly modulate its chemical and biological properties. The strategic derivatization of this compound opens pathways to novel polycyclic compounds.
The synthesis of pyrido[2,1-b]benzothiazoles, a class of compounds with recognized biological activities, can be achieved through the reaction of 2-aminobenzothiazole derivatives with appropriate precursors. While specific studies detailing the use of this compound in the formation of pyrido[2,1-b]benzothiazoles are not extensively documented in the reviewed literature, the general synthetic strategies involve the reaction of 2-aminobenzothiazoles with α,β-unsaturated compounds or other suitable cyclization partners. The reaction typically proceeds through an initial Michael addition of the exocyclic amino group, followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyridobenzothiazole system. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in directing the reaction towards the desired product.
The synthesis of triazole- and oxadiazole-fused benzothiazole systems represents another important avenue for the derivatization of 2-aminobenzothiazoles. These fused heterocycles are known to exhibit a broad spectrum of biological activities.
The formation of triazolo[3,4-b]benzothiazoles generally involves the conversion of the 2-amino group of a benzothiazole derivative into a hydrazine moiety (2-hydrazinobenzothiazole). This intermediate can then be cyclized with various reagents such as formic acid, carbon disulfide, or other one-carbon donors to form the fused triazole ring. For instance, studies have reported the synthesis of 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles, which have shown anticonvulsant activity. nih.gov
Similarly, the synthesis of oxadiazole-fused benzothiazoles can be achieved from 2-aminobenzothiazole precursors. A common strategy involves the reaction of the 2-amino group with a reagent that can provide the necessary atoms to form the oxadiazole ring. While direct synthesis from this compound is not detailed in the available literature, related structures have been synthesized, highlighting the versatility of the 2-aminobenzothiazole scaffold in forming such fused systems.
Advanced Applications in Chemical Sciences Research Non Biological Focus
Applications in Coordination Chemistry
The presence of nitrogen and sulfur heteroatoms, along with the amino group, makes 7-chloro-4-iodo-1,3-benzothiazol-2-amine a promising candidate for use in coordination chemistry. These sites can act as coordination points for metal ions, leading to the formation of diverse and functional metal complexes.
Ligand Design for Transition Metal Complexes
The 2-aminobenzothiazole (B30445) scaffold is a well-established building block in the design of ligands for transition metal complexes. The nitrogen atom of the thiazole (B1198619) ring and the exocyclic amino group can act as a bidentate chelate, forming stable five-membered rings with metal ions. The inclusion of chloro and iodo substituents on the benzene (B151609) ring of this compound can significantly influence the electronic properties of the resulting ligand. These electron-withdrawing groups can modulate the electron density on the coordinating atoms, thereby affecting the stability, reactivity, and the spectroscopic and electrochemical properties of the metal complexes formed. Research in this area would involve synthesizing complexes with various transition metals (e.g., copper, zinc, nickel, cobalt) and characterizing their structures and properties.
Metallosupramolecular Architectures
The field of metallosupramolecular chemistry focuses on the self-assembly of metal ions and organic ligands to form large, well-defined structures. The directional bonding afforded by metal-ligand coordination, combined with weaker intermolecular interactions like hydrogen bonding and π-π stacking, can be used to construct complex architectures such as cages, grids, and polymers. The this compound molecule possesses multiple features conducive to the formation of such structures. The amino group can participate in hydrogen bonding, while the benzothiazole (B30560) ring system can engage in π-stacking interactions. By carefully selecting the metal ion geometry and the ligand design, it is conceivable to direct the self-assembly of this compound into predictable and functional metallosupramolecular assemblies.
Luminescent Materials Development
Luminescent materials are of great interest for applications in sensing, imaging, and lighting technologies. The 2-aminobenzothiazole core is known to be a part of some fluorescent molecules, and the specific substitutions on this compound could give rise to interesting photophysical properties.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies
Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can lead to a large Stokes shift, which is beneficial for fluorescent probes and imaging agents. The process typically requires a proton donor and a proton acceptor in close proximity within the same molecule. While the parent 2-aminobenzothiazole itself does not typically exhibit ESIPT, derivatives can be designed to facilitate this process. For instance, modification of the amino group or the introduction of a hydroxyl group in a suitable position could create a system capable of ESIPT. nih.govnih.gov The study of this compound in this context would involve investigating whether it or its derivatives can undergo ESIPT and how the halogen substituents influence the proton transfer dynamics and the resulting fluorescence. nih.govnih.gov
Aggregation-Induced Emission (AIE) Phenomena Research
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular motions in the aggregated state. nih.gov Molecules with rotatable groups, such as the phenyl and thiazole rings in some benzothiazole derivatives, can exhibit AIE. mdpi.com Investigating whether this compound or its derivatives exhibit AIE would be a valuable area of research. nih.govnih.govmdpi.com This would involve studying its photophysical properties in different solvent systems and in the solid state to determine if aggregation leads to an enhancement of its fluorescence.
Components for Organic Light-Emitting Devices (OLEDs)
Organic light-emitting devices (OLEDs) are a major application for luminescent organic materials. The development of new materials with high quantum yields, good charge transport properties, and long-term stability is crucial for advancing OLED technology. The benzothiazole core is a known component in some OLED materials. The electronic properties of this compound, influenced by the chloro and iodo substituents, could make it a suitable candidate as an emitter, a host, or a charge-transporting material in an OLED device. Research in this area would focus on synthesizing and characterizing the electroluminescent properties of this compound and incorporating it into multilayer OLED structures to evaluate its performance.
Sensing and Analytical Chemistry Probes
The inherent structural features of the benzothiazole core, such as its aromatic nature and the presence of nitrogen and sulfur heteroatoms, provide a versatile platform for the design of chemosensors. These atoms can act as binding sites for various analytes. However, specific research detailing the use of this compound in these applications is not presently available.
Development of Cation and Anion Sensors
Currently, there is no specific research available in peer-reviewed literature that describes the development or application of this compound as a sensor for either cations or anions. While the broader class of benzothiazole derivatives has been explored for ion sensing, the specific contribution and performance of the 7-chloro-4-iodo substituted variant remain an area for future investigation.
Fluorescent Probes for Metal Ion Detection
The benzothiazole scaffold is a known fluorophore, and its derivatives are often investigated for their potential as fluorescent probes. Alterations in the fluorescence properties, such as quenching or enhancement upon binding to metal ions, form the basis of detection. For instance, some benzothiazole-based sensors have demonstrated selectivity for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. google.com However, there are no specific studies focused on the application of this compound as a fluorescent probe for metal ion detection. The influence of the iodo and chloro substituents at the 4 and 7 positions, respectively, on the compound's photophysical properties has not been characterized in the context of metal ion sensing.
Derivatization Reagents for Analytical Methods
Derivatization is a technique used in chromatography to modify an analyte to enhance its detection and separation. Reagents are often used to introduce a chromophore or fluorophore into the target molecule. While various reagents are employed for the derivatization of amines in methods like High-Performance Liquid Chromatography (HPLC), there is no evidence in the current scientific literature to suggest that this compound has been utilized as a derivatization reagent for analytical purposes.
Catalytic Applications
The field of catalysis often utilizes organic molecules for various transformations, including photocatalysis. The electronic properties of heterocyclic compounds can be tuned by substituents, making them potential candidates for such applications.
Photocatalysis Research
There is currently no available research that investigates or reports the use of this compound in the field of photocatalysis. The potential of this specific compound to act as a photocatalyst, either on its own or as part of a larger catalytic system, has not been explored in published studies.
Q & A
Q. Methodological Answer :
- ¹H NMR : Aromatic protons appear as doublets (δ 6.5–8.0 ppm). The -NH₂ group shows broad signals at δ 4.5–5.5 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 310 (C₇H₅ClIN₂S⁺), with isotopic patterns due to chlorine and iodine .
- IR : Stretching vibrations for C-Cl (~690 cm⁻¹) and C-I (~500 cm⁻¹) confirm substituents .
Advanced: How to resolve overlapping signals in NMR due to iodine’s quadrupolar effects?
Q. Methodological Answer :
- High-Field NMR : Use 500+ MHz instruments to improve resolution.
- Deuterated Solvents : DMSO-d₆ or CDCl₃ reduce signal broadening.
- 2D Techniques : HSQC and HMBC correlate proton-carbon couplings to distinguish aromatic protons .
Basic: How does the iodine substituent influence reactivity in substitution reactions?
Methodological Answer :
The iodine atom acts as a leaving group in nucleophilic aromatic substitution (NAS):
- Conditions : React with amines (e.g., piperidine) in DMF at 80°C .
- Comparison : Iodine’s lower electronegativity (vs. Cl) enhances NAS rates.
Example : Replacement with -NH₂ yields 7-chloro-4-amino derivatives .
Advanced: What strategies enable directed metalation for functionalization?
Q. Methodological Answer :
- Protection : Protect the -NH₂ group with Boc to prevent deprotonation interference.
- Directed Ortho Metalation (DoM) : Use LDA (Lithium Diisopropylamide) to deprotonate positions adjacent to directing groups (e.g., -S- in thiazole) .
Application : Introduce alkyl/aryl groups at the 5-position for SAR studies.
Basic: What mechanisms underlie its biological activity?
Methodological Answer :
Benzothiazoles inhibit kinases and DNA topoisomerases:
- Kinase Inhibition : The iodine atom enhances lipophilicity, improving membrane permeability and target binding (e.g., EGFR tyrosine kinase) .
- Intercalation : Planar benzothiazole core intercalates DNA, disrupting replication .
Advanced: How do halogen substituents affect structure-activity relationships (SAR)?
Q. Methodological Answer :
| Substituent | Position | Impact on Activity |
|---|---|---|
| Cl | 7 | Increases electrophilicity, enhancing enzyme inhibition |
| I | 4 | Boosts lipophilicity (LogP +0.5 vs. Cl), improving bioavailability |
| CH₃ | 4 | Reduces activity due to steric hindrance |
| Method : Synthesize analogs (e.g., 4-Br, 4-F) and compare IC₅₀ values in enzyme assays. |
Basic: How stable is this compound under varying pH and temperature?
Q. Methodological Answer :
- pH Stability : Stable in neutral conditions (pH 6–8); hydrolyzes in strong acid/base (e.g., HCl/NaOH) via ring-opening.
- Thermal Stability : Decomposes above 200°C; store at 4°C in desiccated environments .
Advanced: How to address contradictions in reported bioactivity data?
Methodological Answer :
Contradictions arise from assay variability (e.g., cell lines, endpoint measurements).
- Standardization : Use identical cell lines (e.g., HeLa) and MTT assays for cytotoxicity .
- Control Experiments : Include positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
